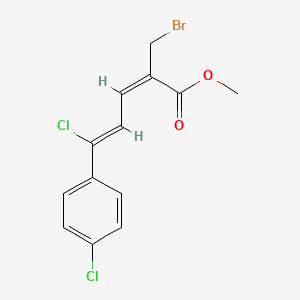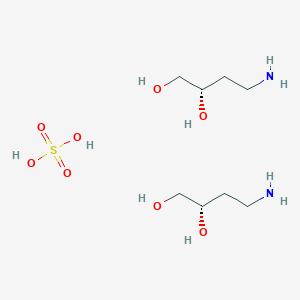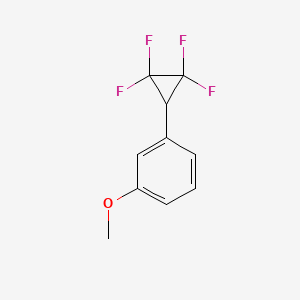![molecular formula C21H33NO B12630525 {(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone CAS No. 920512-88-5](/img/structure/B12630525.png)
{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona es un complejo compuesto orgánico con una estructura única que incluye un anillo de piperidina, un grupo fenilo y una cadena lateral dimetilheptil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona generalmente implica múltiples pasos, incluida la formación del anillo de piperidina y la unión de los grupos fenilo y dimetilheptil. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de piperidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Unión de la cadena lateral dimetilheptil: Este paso puede implicar reacciones de alquilación usando reactivos como haluros de alquilo.
Introducción del grupo fenilo: Esto se puede hacer mediante la acilación de Friedel-Crafts o reacciones similares.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas mencionadas anteriormente, con un enfoque en la escalabilidad, la rentabilidad y la sostenibilidad ambiental. Se pueden emplear técnicas como la química de flujo y el procesamiento continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
{(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador como paladio sobre carbono.
Sustitución: Se pueden producir reacciones de sustitución nucleófila, especialmente en el nitrógeno de piperidina o en el anillo fenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con paladio sobre carbono, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
{(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las interacciones con enzimas y receptores.
Medicina: Se explora por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de {(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- (2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona
- (2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanol
- **(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)etanona
Singularidad
{(2R)-2-[(2R)-2,6-Dimetilheptil]piperidin-1-il}(fenil)metanona es única debido a su combinación específica de características estructurales, incluido el anillo de piperidina, el grupo fenilo y la cadena lateral dimetilheptil. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Número CAS |
920512-88-5 |
|---|---|
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
[(2R)-2-[(2R)-2,6-dimethylheptyl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C21H33NO/c1-17(2)10-9-11-18(3)16-20-14-7-8-15-22(20)21(23)19-12-5-4-6-13-19/h4-6,12-13,17-18,20H,7-11,14-16H2,1-3H3/t18-,20-/m1/s1 |
Clave InChI |
AFFLYCWQPSLRLZ-UYAOXDASSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C[C@H]1CCCCN1C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CCCC(C)CC1CCCCN1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12630455.png)
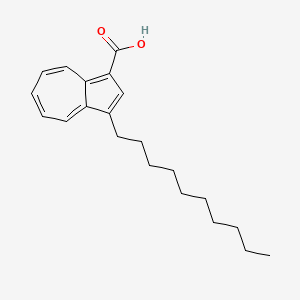
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
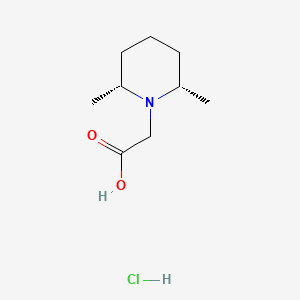


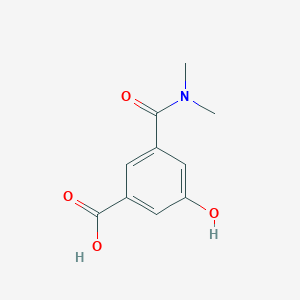
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
